ethyl (2S)-2-methylpyrrolidine-2-carboxylate
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Overview
Description
ethyl (2S)-2-methylpyrrolidine-2-carboxylate: is a chemical compound with the molecular formula C8H15NO2 and a molecular weight of 157.21 g/mol . It is a derivative of proline, an amino acid, and is used in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl (2S)-2-methylpyrrolidine-2-carboxylate typically involves the esterification of 2-methylproline with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous distillation to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: ethyl (2S)-2-methylpyrrolidine-2-carboxylate can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: It can be reduced to form various reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Oxo derivatives.
Reduction: Reduced derivatives.
Substitution: Substituted proline derivatives.
Scientific Research Applications
Chemistry: ethyl (2S)-2-methylpyrrolidine-2-carboxylate is used as a building block in peptide synthesis. It acts as a catalyst in various organic reactions, including the Biginelli condensation reaction .
Biology: In biological research, this compound is used to study the structure and function of proteins and peptides. It is also used in the synthesis of biologically active molecules .
Medicine: this compound is used in the development of pharmaceuticals, particularly in the synthesis of proline-containing drugs .
Industry: In industrial applications, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of various organic compounds .
Mechanism of Action
The mechanism of action of ethyl (2S)-2-methylpyrrolidine-2-carboxylate involves its interaction with various molecular targets, including enzymes and receptors. It acts as a catalyst in organic reactions by stabilizing transition states and lowering activation energy . The compound’s ester group allows it to participate in esterification and transesterification reactions, making it a versatile reagent in synthetic chemistry .
Comparison with Similar Compounds
- Proline, methyl ester, L-
- Proline, ethyl ester, L-
- N-Benzyl-L-proline ethyl ester
Comparison:
- ethyl (2S)-2-methylpyrrolidine-2-carboxylate has a unique methyl group attached to the proline ring, which distinguishes it from other proline esters. This structural difference imparts distinct chemical properties and reactivity.
- Compared to Proline, methyl ester, L- , the ethyl ester variant has a longer alkyl chain, which can influence its solubility and reactivity.
- N-Benzyl-L-proline ethyl ester has a benzyl group attached to the nitrogen atom, which significantly alters its chemical behavior and applications .
Properties
CAS No. |
16277-08-0 |
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Molecular Formula |
C8H15NO2 |
Molecular Weight |
157.213 |
IUPAC Name |
ethyl (2S)-2-methylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C8H15NO2/c1-3-11-7(10)8(2)5-4-6-9-8/h9H,3-6H2,1-2H3/t8-/m0/s1 |
InChI Key |
GFZALZKFOASWKW-QMMMGPOBSA-N |
SMILES |
CCOC(=O)C1(CCCN1)C |
Origin of Product |
United States |
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